molecular formula C12H25AgS B12646195 Dodecane-1-thiol, silver salt CAS No. 93917-83-0

Dodecane-1-thiol, silver salt

Cat. No.: B12646195
CAS No.: 93917-83-0
M. Wt: 309.26 g/mol
InChI Key: OMOBEQBCAKHIKV-UHFFFAOYSA-M
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Description

Dodecane-1-thiol, silver salt: is an organosulfur compound with the molecular formula C₁₂H₂₅AgS . It is a silver salt of dodecane-1-thiol, which consists of a long hydrophobic dodecane chain and a hydrophilic thiol group. This compound is known for its amphipathic nature, allowing it to interact with a wide range of chemical groups. It is primarily used in the synthesis of silver nanoparticles and as a stabilizing agent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Borohydride Reduction Method: Silver nanoparticles can be synthesized by the borohydride reduction of silver nitrate in the presence of dodecane-1-thiol. This method involves a two-phase system with water and an organic solvent such as toluene, chloroform, or hexane.

    Hydrogen Sulfide Addition: Another method involves the addition of hydrogen sulfide to 1-dodecene in the presence of a suitable catalyst like nickel or palladium.

Industrial Production Methods: Industrial production of dodecane-1-thiol, silver salt typically involves the reduction of dodecyl sulfate with hydrogen sulfide. This method emphasizes precise control over reaction conditions to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodecane-1-thiol, silver salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.

    Reduction: It can also participate in reduction reactions, particularly in the synthesis of silver nanoparticles.

    Substitution: The thiol group can be substituted with other functional groups in various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride is commonly used as a reducing agent.

    Substitution: Thionyl chloride and other halogenating agents are often used.

Major Products:

    Oxidation: Disulfides.

    Reduction: Silver nanoparticles.

    Substitution: Various substituted thiol derivatives.

Mechanism of Action

The mechanism of action of dodecane-1-thiol, silver salt primarily involves the stabilization of silver nanoparticles. The thiol group binds strongly to the silver surface, preventing aggregation and maintaining the nanoparticles’ stability. This interaction is crucial for the compound’s effectiveness in various applications, including catalysis and antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with silver ions, which enhances the stability and functionality of silver nanoparticles. Its amphipathic nature allows it to interact with a wide range of chemical groups, making it versatile in various applications .

Properties

CAS No.

93917-83-0

Molecular Formula

C12H25AgS

Molecular Weight

309.26 g/mol

IUPAC Name

silver;dodecane-1-thiolate

InChI

InChI=1S/C12H26S.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1

InChI Key

OMOBEQBCAKHIKV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[S-].[Ag+]

Origin of Product

United States

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